

CPI703: A Technical Guide to a CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CPI703	
Cat. No.:	B12403119	Get Quote

For Researchers, Scientists, and Drug Development Professionals

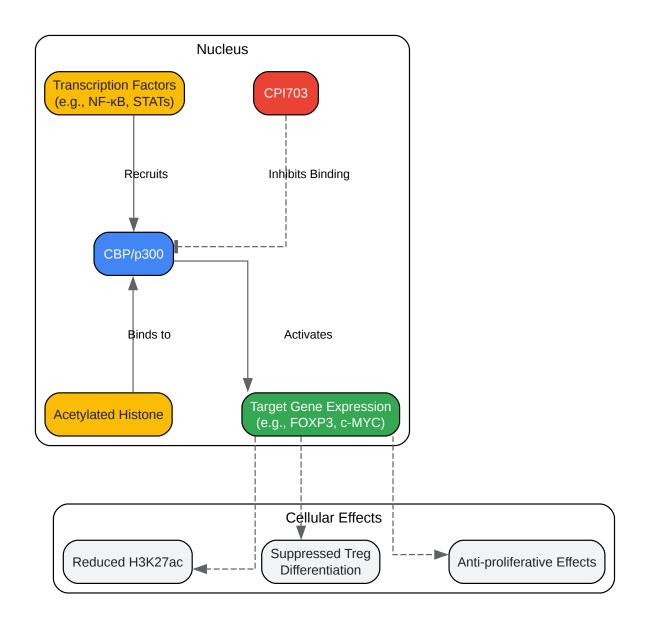
Introduction

The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key step in the assembly of transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.

CPI703 is a small molecule inhibitor that targets the bromodomains of CBP and p300. By competitively binding to the acetyl-lysine binding pocket, **CPI703** disrupts the interaction of CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a comprehensive technical overview of **CPI703**, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

CPI703 acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues, which are key post-translational modifications on histone tails and other proteins. This recognition is a crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to specific gene loci.



By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **CPI703** prevents its engagement with acetylated histones. This leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream consequence is the transcriptional repression of CBP/p300 target genes, including key oncogenes and factors involved in immune regulation.[1]

Signaling Pathway Inhibition

The inhibition of CBP/p300 bromodomains by **CPI703** has been shown to impact critical signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression. **CPI703** has been demonstrated to reduce the transcription of FOXP3, a master regulator of Treg development and function.[1]

Click to download full resolution via product page

Mechanism of CPI703 Action.

Quantitative Data Summary

The following table summarizes the key quantitative data for **CPI703** and other representative CBP/p300 bromodomain inhibitors for comparative purposes.

Compound	Target	Assay Type	IC50 (μM)	Cellular EC50 (µM)	Reference
CPI703	CBP Bromodomai n	Biochemical	0.47	2.1	[1]
CPI644	CBP Bromodomai n	Biochemical	0.18	0.53	[1]
SGC-CBP30	CBP/p300	TR-FRET	0.021 (CBP)	0.28 (NanoBRET)	[2]
GNE-781	СВР	TR-FRET	0.00094	0.0062 (BRET)	[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the characterization of compounds like **CPI703**.

Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

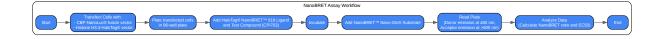
This assay measures the ability of a test compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Workflow Diagram:

Click to download full resolution via product page

TR-FRET Assay Workflow.

Protocol:


- Reagent Preparation:
 - o Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
 - Prepare serial dilutions of CPI703 in DMSO, then dilute in assay buffer.
 - Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone
 H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the test compound solution.
 - Add the CBP bromodomain and histone peptide solution to all wells.
 - Incubate at room temperature for 30 minutes.
 - Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) to all wells.
 - Incubate at room temperature for 60 minutes in the dark.
- Data Acquisition and Analysis:
 - Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of
 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
 - The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of CPI703 with the CBP bromodomain in living cells.

Workflow Diagram:

Click to download full resolution via product page

NanoBRET Assay Workflow.

Protocol:

- Cell Preparation:
 - Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.
 - After 24 hours, harvest and plate the transfected cells in a 96-well plate.
- · Assay Procedure:
 - Prepare serial dilutions of CPI703.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the CPI703 dilutions.
 - Incubate the plate at 37°C in a CO2 incubator for 2 hours.
 - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Data Acquisition and Analysis:

- Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (>600 nm).
- Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission by the donor emission.
- Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

Conclusion

CPI703 is a valuable chemical probe for studying the biological functions of CBP/p300 bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties of CPI703 and related compounds will be crucial for advancing this class of inhibitors towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [CPI703: A Technical Guide to a CBP/p300 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403119#cpi703-as-a-cbp-p300-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com